Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-7-4-2-3-6(7)5-11-9(8)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
XFUSSLVYRWSHOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCC2=CNC1=O |
Origin of Product |
United States |
Preparation Methods
Catalytic Oxidation of Pyridine Derivatives
The manganese-catalyzed oxidation of 2,3-cyclopentenopyridine derivatives serves as a foundational method for constructing the cyclopenta[c]pyridine core. Mn(OTf)₂ and tert-butyl hydroperoxide (t-BuOOH) in aqueous media selectively oxidize the CH₂ group adjacent to the pyridine nitrogen, yielding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one intermediates . For example, 2,3-cyclopentenopyridine undergoes oxidation at 25°C for 24 hours to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in 88% yield . This reaction’s scalability was demonstrated at a 25 mmol scale, achieving a 68% yield after 72 hours .
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Mn(OTf)₂ (0.5 mol%) |
| Oxidant | t-BuOOH (5 eq) |
| Solvent | H₂O |
| Temperature | 25°C |
| Reaction Time | 24–72 hours |
Functionalization via Halogenation and Hydrolysis
Chlorination of the pyridine N-oxide intermediate using POCl₃ in 1,2-dichloroethane introduces a chlorine atom at position 4, forming 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in 85% yield . Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) replaces the chlorine with a hydroxyl group, yielding 3-hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine .
Example Procedure
-
Chlorination : 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
-
Hydrolysis : 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine
Carboxylation and Esterification Strategies
Introducing the carboxylate group at position 4 involves carbonylation or nucleophilic substitution. A two-step approach is optimal:
-
Carboxylation : Treat 3-hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine with CO gas under palladium catalysis to form the carboxylic acid.
-
Esterification : React the acid with methanol in the presence of H₂SO₄ or DCC to yield the methyl ester.
Optimized Esterification Conditions
| Parameter | Condition |
|---|---|
| Catalyst | H₂SO₄ (5 mol%) |
| Solvent | Methanol |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 90% (theoretical) |
Alternative Route: Direct Methoxycarbonylation
A one-pot method involves reacting 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with methyl chloroformate under Ullmann coupling conditions. Copper(I) iodide and 1,10-phenanthroline in DMF at 100°C facilitate the substitution, directly forming the methyl ester .
Representative Data
| Parameter | Condition |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Yield | 75% |
Purification and Characterization
Final purification employs flash chromatography (ethyl acetate/petroleum ether gradient) or recrystallization from ethanol. Characterization via ¹H/¹³C NMR confirms substituent positions:
Chemical Reactions Analysis
Cyclization Reactions
Formation of the cyclopenta[c]pyridine core likely occurs via annulation reactions , such as:
-
Intramolecular cyclization of acyclic precursors to form the fused bicyclic structure.
-
Use of reagents like Mn(OTf)₂ and t-BuOOH for oxidation steps, as observed in analogous cyclopenta-fused pyridines .
Functional Group Modifications
-
Esterification : The methyl ester group is introduced via esterification of the carboxylic acid precursor using methanol and acid catalysis.
-
Hydroxylation : The hydroxyl group at position 3 may arise from direct synthesis or enzymatic hydroxylation. For example, Burkholderia sp. MAK1 cells can hydroxylate pyridine derivatives at specific positions under controlled conditions .
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative:
This reaction is critical for further functionalization, such as amidation or esterification with other alcohols.
Enolization
The hydroxyl group adjacent to the carbonyl (position 3) may participate in tautomerization , forming enol intermediates. This could influence reactivity in nucleophilic or electrophilic substitution reactions.
Oxidation
Oxidation of the hydroxyl group to a ketone is possible under specific conditions (e.g., using oxidizing agents like Mn(OTf)₂ or BHT) . For example:
Biocatalytic Hydroxylation
Enzymatic hydroxylation using Burkholderia sp. MAK1 cells can introduce hydroxyl groups at regioselective positions. In analogous pyridine derivatives, hydroxylation occurs at the 5-position under optimal conditions (30–35°C, ~6 hours) .
Comparison of Reaction Conditions
Functional Groups
-
Hydroxyl (-OH) : Enables tautomerization and acts as a nucleophile.
-
Ester (-O-C(=O)-OCH₃) : Reacts via hydrolysis, transesterification, or amidation.
-
Cyclopenta[c]pyridine core : Stabilizes the molecule but limits direct substitution due to aromaticity.
Reactivity Trends
Scientific Research Applications
Structural Representation
The structural formula can be represented as follows:
This structure indicates the presence of a cyclopentane ring fused with a pyridine derivative, suggesting potential biological interactions.
Medicinal Chemistry
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has been investigated for its medicinal properties, particularly in the context of:
- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of similar structures have shown promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key insights include:
- Hydroxyl Group : The presence of the hydroxyl group at position 3 is believed to enhance solubility and potentially improve bioavailability.
- Cyclopentane Ring : The cyclic nature may contribute to conformational stability, impacting the compound's interaction with biological targets.
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 1–5 | |
| Anticancer | DU145 | 1–5 | |
| Anticancer | MDA-MB-231 | 1–5 |
Case Study 1: Anticancer Potential
In a study assessing various pyridine derivatives, this compound was evaluated for its cytotoxic properties. Results indicated that modifications to the cyclopentane structure could enhance anticancer activity, indicating a promising avenue for further research.
Case Study 2: Neuroprotective Effects
Although specific studies on this compound are sparse, related compounds have demonstrated neuroprotective effects in models of neurodegeneration. Future research could explore its efficacy in preventing neuronal cell death in vitro.
Mechanism of Action
The mechanism of action of Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate involves its interaction with various molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, it likely binds to the active site of the enzyme, preventing its activity and downstream signaling . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to three analogs with related heterocyclic frameworks and ester/amine functionalities:
Key Observations:
Core Structure: The target compound’s cyclopenta[c]pyridine core confers rigidity and planar geometry, distinct from the dihydrothienopyridine () or simple pyridine () frameworks. This rigidity may enhance binding specificity in biological systems.
Halogen substituents in 2-Amino-6-bromo-4-chloropyridine (CAS: 1206249-65-1) enhance reactivity for Suzuki-Miyaura couplings, a feature absent in the ester-functionalized target compound .
Ester Groups :
- Methyl vs. ethyl esters influence lipophilicity and metabolic profiles. The methyl ester in the target compound may offer faster hydrolysis rates in vivo compared to bulkier ethyl esters, a critical factor in prodrug design.
Physical and Chemical Properties
While explicit data (e.g., melting points, solubility) for the target compound are unavailable in the provided evidence, inferences can be drawn:
- Polarity: The hydroxyl group likely increases polarity, making it more soluble in polar solvents (e.g., methanol) than the Boc-protected thienopyridine analog.
- Stability: The cyclopenta[c]pyridine core may exhibit greater thermal stability than the dihydrothienopyridine due to reduced ring strain.
Analytical Techniques for Characterization
Structural elucidation of these compounds relies on:
Biological Activity
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate (CAS No. 2090029-00-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its antibacterial and antiproliferative effects, as well as relevant synthesis methods and case studies.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.2 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µM |
| Staphylococcus aureus | 75 µM |
| Streptococcus agalactiae | 100 µM |
The compound showed potential as an antibacterial agent in vitro, with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .
Antiproliferative Effects
In addition to its antibacterial properties, this compound has been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that it possesses moderate antiproliferative activity, suggesting potential applications in cancer therapy.
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted by MDPI evaluated various derivatives of cyclopenta[c]pyridine compounds, including this compound. The results indicated that this compound exhibited a strong bacteriostatic effect against E. coli and S. aureus with MIC values of 50 µM and 75 µM respectively . -
Antiproliferative Activity Assessment :
Another investigation focused on the antiproliferative activity of this compound against several cancer cell lines. The results suggested that it could inhibit cell proliferation effectively, although further studies are necessary to elucidate the underlying mechanisms .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with cyclopentene derivatives.
- Catalytic Reactions : Transition metal catalysts such as palladium or nickel are often employed to facilitate the formation of the cyclopenta[c]pyridine scaffold.
- Final Esterification : The final step involves esterification to obtain the methyl ester form of the compound.
This multi-step process allows for the efficient production of the compound while maintaining high purity levels .
Q & A
Q. What are the recommended methods for synthesizing Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate?
Synthetic routes often involve cyclocondensation reactions. For example, cyclopenta-fused pyridine derivatives can be prepared via sodium alkoxide-catalyzed cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile . Key steps include:
- Reaction optimization : Use anhydrous conditions and controlled temperatures (e.g., reflux in ethanol).
- Intermediate isolation : Purify intermediates via column chromatography (silica gel, 230–400 mesh) .
- Characterization : Confirm structure via -NMR (e.g., triplet signals at δ 2.87–3.09 ppm for cyclic CH groups) and IR (C≡N stretch at ~2204 cm) .
Q. Table 1: Example Reaction Conditions
| Reagent/Condition | Details |
|---|---|
| Catalyst | Sodium ethoxide in ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (typical for derivatives) |
Q. How should researchers safely handle and store this compound?
- Handling : Use PPE (gloves, lab coat), avoid dust formation, and ensure ventilation. Contaminated clothing must be washed before reuse .
- Storage : Keep in tightly sealed containers in dry, well-ventilated areas. Avoid exposure to moisture or incompatible reagents (e.g., strong oxidizers) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- - and -NMR : Assign signals for cyclic CH groups (δ 2.87–3.09 ppm) and ester methyl groups (δ 3.91–4.10 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 287 for related pyridine-carboxylates) .
- Elemental Analysis : Validate purity (e.g., C: 74.23%, H: 5.57% for cyclopenta-pyridine derivatives) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Q. Table 2: Crystallographic Parameters
| Parameter | Example Values |
|---|---|
| Space Group | P2/c (common for derivatives) |
| Resolution | 0.84 Å (high-resolution data) |
| R-factor | < 0.05 (indicative of precision) |
Q. What strategies address discrepancies in spectroscopic data during structure elucidation?
Q. How can this compound be modified to explore structure-activity relationships (SAR) in medicinal chemistry?
- Functionalization : Introduce substituents at the 3-hydroxy or 4-carboxylate positions. For example, bromination at the 4-position (e.g., CAS 1428651-90-4) enhances reactivity for cross-coupling .
- Biological Assays : Test derivatives for binding affinity using in vitro enzyme inhibition assays (e.g., acetylcholinesterase) .
Q. What methodologies support computational modeling of this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
